molecular formula C22H21NO4 B10941746 N-(benzyloxy)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

N-(benzyloxy)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide

Cat. No.: B10941746
M. Wt: 363.4 g/mol
InChI Key: RUZGIDYKPFDRRN-UHFFFAOYSA-N
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Description

N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a furan ring, an indene moiety, and a benzyloxy group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-phenylmethoxyfuran-2-carboxamide

InChI

InChI=1S/C22H21NO4/c24-22(23-26-14-16-5-2-1-3-6-16)21-12-11-20(27-21)15-25-19-10-9-17-7-4-8-18(17)13-19/h1-3,5-6,9-13H,4,7-8,14-15H2,(H,23,24)

InChI Key

RUZGIDYKPFDRRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NOCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.

    Introduction of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction, where an indene derivative reacts with the furan ring in the presence of a Lewis acid catalyst.

    Attachment of the Benzyloxy Group: The benzyloxy group can be attached through an etherification reaction, where a benzyl alcohol derivative reacts with the furan-indene intermediate under basic conditions.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, which can be achieved through the reaction of the furan-indene-benzyloxy intermediate with an amine derivative in the presence of a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nature of the substituent.

Scientific Research Applications

N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-5-yloxy)-2-furamide: A structurally similar compound with slight variations in the substituents.

    N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-4-yloxy)-2-furamide: Another similar compound with a different position of the indene moiety.

    N-(Benzyloxy)-5-(2,3-dihydro-1H-inden-6-yloxy)-2-furamide: A compound with the indene moiety attached at a different position.

Uniqueness

N-(BENZYLOXY)-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and to exhibit diverse biological activities. Its distinct structure also makes it a valuable tool for studying structure-activity relationships and for developing new compounds with improved properties.

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